- Amberlyst A-26, an efficient and reusable heterogeneous catalyst for a one-pot oxidation-Cannizzaro reactionJournal of Chemical Research, 2013, 37(1), 51-52,
Cas no 90-64-2 (Mandelic acid)
L'acido mandelico è un alfa-idrossiacido (AHA) aromatico derivato dalle mandorle amare, noto per le sue proprietà cheratolitiche e antibatteriche. Chimicamente, è un acido fenilglicolico con formula C₈H₈O₃, che combina le funzionalità di un acido carbossilico e un gruppo idrossilico.
Grazie alla sua struttura molecolare, presenta un'azione esfoliante delicata, ideale per il trattamento di pelli sensibili o acneiche, riducendo l'irritazione tipica di altri AHAs. La sua attività antimicrobica lo rende efficace contro batteri come Cutibacterium acnes, mentre la sua capacità di inibire la tirosinasi contribuisce a schiarire iperpigmentazioni. Inoltre, la sua lipofilia ne favorisce la penetrazione nei follicoli sebacei, ottimizzandone l'efficacia in formulazioni dermatologiche.

Mandelic acid structure
Nome del prodotto:Mandelic acid
Mandelic acid Proprietà chimiche e fisiche
Nomi e identificatori
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- DL-Mandelic acid
- (+/-)-alpha-Hydroxyphenylacetic acid
- dl-mandelic acid free acid
- (+/-)-Mandelic acid
- mandelic acid
- Benzeneaceticacid,alpha-hydroxy-,(+-)-
- DL-MANDELICACID,REAGENT
- DL-mandelic acid(mandelic acid)
- (R)(S)-MANDELICACID
- (±)-DL-Mandelic acid
- DL-Mandelic acid DL
- Mandelic aCld
- 2-Hydroxy-2-Phenylacetic Acid
- Benzeneacetic acid, a-hydroxy-
- MANDELIC ACID, DL-(RG)
- CYCLANDELATE,PEMOLINE
- Mandelic Acid (AS)
- Phenylglycolic acid
- Phenylhydroxyacetic acid
- α-Hydroxybenzeneacetic acid
- α-Hydroxyphenylacetic acid
- dl-Mandelic acid
- (±)-Mandelic Acid
- (RS)-Mandelic acid
- Racemic mandelic acid
- DL-Amygdalic Acid
- alpha-Hydroxyphenylacetic acid
- Amygdalic acid
- alpha-Hydroxy-benzeneacetic acid
- Almond acid
- Uromaline
- p-Mandelic acid
- Paramandelic acid
- 2-Phenylglycolic acid
- Hydroxy(phenyl)acetic acid
- Glycolic acid, phenyl-
- (+-)-Mandelic acid
- Kyselina mandlova
- 2-Phenyl-2-hydroxyacetic acid
- alpha-Hydroxy-alpha-toluic acid
- 2-Hydroy-2-phenylacetic acid
- Mandelic acid [USP]
- DL-Hydroxy(phe
- Mandelic acid (7CI, 8CI)
- α-Hydroxybenzeneacetic acid (ACI)
- (RS)-2-Hydroxy-2-phenylacetic acid
- (±)-2-Hydroxy-2-phenylethanoic acid
- (±)-α-Hydroxybenzeneacetic acid
- (±)-α-Hydroxyphenylacetic acid
- DL-Hydroxy(phenyl)acetic acid
- NSC 7925
- S 14-75781
- α-Hydroxy-α-toluic acid
- Glycopyrronium Bromide Imp. C (EP): (2RS)-2-Hydroxy-2-phenylacetic Acid (Mandelic Acid)
- Mandelic acid
-
- MDL: MFCD00064250
- Inchi: 1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)
- Chiave InChI: IWYDHOAUDWTVEP-UHFFFAOYSA-N
- Sorrisi: O=C(C(C1C=CC=CC=1)O)O
- BRN: 510011
Proprietà calcolate
- Massa esatta: 152.047344
- Massa monoisotopica: 152.047344
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 11
- Conta legami ruotabili: 2
- Complessità: 138
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.6
- Conta Tautomer: niente
- Superficie polare topologica: 57.5
- Carica superficiale: 0
Proprietà sperimentali
- Colore/forma: Cristalli ortorombi bianchi in scaglie
- Densità: 1.30
- Punto di fusione: 119.0 to 122.0 deg-C
- Punto di ebollizione: 214.6°C (rough estimate)
- Punto di infiammabilità: 162.6±18.8 °C
- Indice di rifrazione: 1.4810 (estimate)
- PH: 2.3 (10g/l, H2O)
- Solubilità: 139g/l
- Coefficiente di ripartizione dell'acqua: 150 g/L (20 ºC)
- Sensibilità: Light Sensitive
- Attività ottica: [α]/D 0±1°, c = 5 in H2O
- pka: 3.85(at 25℃)
- Pressione di vapore: 0.0±0.7 mmHg at 25°C
- Merck: 5717
- Solubilità: Solubile in acqua, etanolo, etere, isopropanolo.
Mandelic acid Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Danger
- Dichiarazione di pericolo: H318
- Dichiarazione di avvertimento: P280,P305+P351+P338,P310
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: R22;R36/37/38
- Istruzioni di sicurezza: S26;S37/39
- RTECS:OO6300000
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Store at room temperature
- TSCA:Yes
Mandelic acid Dati doganali
- CODICE SA:29181990
Mandelic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1375058-500MG |
90-64-2 | 500MG |
¥2801.06 | 2023-04-13 | |||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013252-500g |
Mandelic acid |
90-64-2 | CP | 500g |
¥101 | 2024-05-21 | |
TRC | M162525-250g |
Mandelic Acid |
90-64-2 | 250g |
$696.00 | 2023-05-18 | ||
eNovation Chemicals LLC | D401709-5kg |
DL-Mandelic acid |
90-64-2 | 97% | 5kg |
$300 | 2024-06-05 | |
eNovation Chemicals LLC | D401709-10kg |
DL-Mandelic acid |
90-64-2 | 97% | 10kg |
$480 | 2024-06-05 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR3199-1G |
90-64-2 | ¥1802.67 | 2023-01-14 | ||||
Enamine | EN300-19482-50.0g |
2-hydroxy-2-phenylacetic acid |
90-64-2 | 95% | 50g |
$50.0 | 2023-05-02 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M104997-250g |
Mandelic acid |
90-64-2 | CP,98.5% | 250g |
¥66.90 | 2023-09-02 | |
Life Chemicals | F2191-0202-2.5g |
(+/-)-Mandelic acid |
90-64-2 | 95%+ | 2.5g |
$40.0 | 2023-11-21 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR3199-1G |
Mandelic acid |
90-64-2 | 1g |
¥2064.56 | 2025-01-16 |
Mandelic acid Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Selenium dioxide Catalysts: Amberlyst A 26 Solvents: 1,4-Dioxane , Water ; 24 h, 90 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Poly(vinylpyrrolidone) , Gold alloy, base, Au 50,Pd 50 Solvents: Water ; rt
Riferimento
- Compositional Effect in AuPd Bimetallic Nanoparticles Towards Product Selectivity during Aerobic Oxidation of α-Hydroxy Esters and PhosphonatesChemistrySelect, 2016, 1(16), 5265-5269,
Synthetic Routes 3
Condizioni di reazione
1.1 Catalysts: Nitrilase Solvents: Water ; pH 7.3, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1.5, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1.5, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
Riferimento
- Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue DerivativesJournal of Agricultural and Food Chemistry, 2004, 52(26), 8155-8162,
Synthetic Routes 4
Condizioni di reazione
Riferimento
- Oxidative and methylative deprotection of methylthiomethyl estersTetrahedron Letters, 1979, (8), 689-90,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: 1,5-Diazabicyclo[4.3.0]non-5-ene
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Racemization and asymmetric transformation of α-substituted carboxylic acids1997, , ,,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Oxygen Catalysts: Iridium(1+), dicarbonyl[1,2,3,5,6,7-hexahydro-1,3,5,7-tetramethylbenzo[1,2-d:4,5… Solvents: Water ; 30 min, rt; 24 h, 105 °C
Riferimento
- Selective Transformation of Vicinal Glycols to α-Hydroxy Acetates in Water via a Dehydrogenation and Oxidization Relay Process by a Self-Supported Single-Site Iridium CatalystACS Catalysis, 2021, 11(21), 12833-12839,
Synthetic Routes 7
Condizioni di reazione
1.1 Catalysts: Nitrilase Solvents: Water ; overnight, pH 7.2, 30 °C
Riferimento
- Unexpected Stereorecognition in Nitrilase-Catalyzed Hydrolysis of β-Hydroxy NitrilesOrganic Letters, 2006, 8(20), 4429-4431,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Selenium dioxide Catalysts: Ytterbium triflate Solvents: Perfluorodecalin , Water ; 12 h, 90 °C
Riferimento
- Rare earth(III) perfluorooctanesulfonates-catalyzed synthesis of α-hydroxy-arylacetic acids from aryl methyl ketones in fluorous mediaCatalysis Communications, 2007, 8(6), 871-875,
Mandelic acid Raw materials
Mandelic acid Preparation Products
Mandelic acid Letteratura correlata
-
1. Back matter
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
90-64-2 (Mandelic acid) Prodotti correlati
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Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:90-64-2)DL-Mandelic acid

Purezza:99%
Quantità:200kg
Prezzo ($):Inchiesta